molecular formula C25H22ClN3O3 B2960940 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(4-methoxyphenyl)propanamide CAS No. 899969-27-8

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2960940
CAS RN: 899969-27-8
M. Wt: 447.92
InChI Key: SOMLVYHLWPHASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C25H22ClN3O3 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Biological Activity

Research focused on the halogenated hydrocarbon amination reaction led to the synthesis of a molecule with a structure confirmed by elemental analysis, IR, 1H NMR, MS, and X-ray diffraction. The study provided insights into the crystal structure, revealing a three-dimensional assembly through weak hydrogen bonds. Preliminary biological tests indicated anti-Mycobacterium phlei activity, showcasing the compound's potential as an antimicrobial agent (Bai et al., 2012).

Anticancer Properties

A study on 4-anilinoquinazolines, aimed at identifying potent apoptosis inducers, resulted in the discovery of a compound that exhibited significant anticancer activity. It was found to be a potent apoptosis inducer with excellent blood-brain barrier penetration, demonstrating efficacy in human breast cancer and other mouse xenograft cancer models (Sirisoma et al., 2009).

Antimicrobial Agents

Another line of research synthesized a series of compounds for in vitro antibacterial and antifungal activities. The compounds showed activity against various microorganisms, highlighting their potential use as antimicrobial agents (Desai et al., 2011).

Diuretic and Antihypertensive Agents

A pharmacological study explored the synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives for their diuretic, antihypertensive, and anti-diabetic potential. One compound exhibited potent activity, underscoring the therapeutic potential of these derivatives (Rahman et al., 2014).

Herbicidal Activities

The search for novel Protox inhibitors led to the design and synthesis of triazolinone compounds with herbicidal activities. One compound showed promising herbicidal activity comparable to commercial products, indicating its potential as a postemergent herbicide (Luo et al., 2008).

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-16-27-22-6-4-3-5-20(22)25(31)29(16)18-10-13-21(26)23(15-18)28-24(30)14-9-17-7-11-19(32-2)12-8-17/h3-8,10-13,15H,9,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMLVYHLWPHASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.